molecular formula C12H15BrF2OZn B14879529 4,5-Difluoro-3-n-hexyloxyphenylZinc bromide

4,5-Difluoro-3-n-hexyloxyphenylZinc bromide

Cat. No.: B14879529
M. Wt: 358.5 g/mol
InChI Key: ZELXVOIXRDJMAS-UHFFFAOYSA-M
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Description

4,5-Difluoro-3-N-hexyloxyphenylzinc bromide, 0.25 M in THF: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a useful reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-3-N-hexyloxyphenylzinc bromide typically involves the reaction of 4,5-difluoro-3-N-hexyloxybromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4,5-Difluoro-3-N-hexyloxybromobenzene+Zn4,5-Difluoro-3-N-hexyloxyphenylzinc bromide\text{4,5-Difluoro-3-N-hexyloxybromobenzene} + \text{Zn} \rightarrow \text{this compound} 4,5-Difluoro-3-N-hexyloxybromobenzene+Zn→4,5-Difluoro-3-N-hexyloxyphenylzinc bromide

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality. The use of automated systems and reactors helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Difluoro-3-N-hexyloxyphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.

    Cross-Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

    Negishi Coupling: Typically involves palladium or nickel catalysts, with solvents like THF or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at moderate temperatures.

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4,5-Difluoro-3-N-hexyloxyphenylzinc bromide is used as a building block in the synthesis of various organic compounds. Its reactivity and stability make it a valuable reagent in the development of new synthetic methodologies.

Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activities. For example, fluorinated organic molecules are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and specialty chemicals. Its role in cross-coupling reactions makes it a key reagent in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-N-hexyloxyphenylzinc bromide in cross-coupling reactions involves the following steps:

    Oxidative Addition: The organic halide reacts with the metal catalyst (e.g., palladium) to form a metal-halide complex.

    Transmetalation: The organozinc reagent transfers its organic group to the metal catalyst, forming a new metal-organic complex.

    Reductive Elimination: The metal-organic complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the metal catalyst.

Comparison with Similar Compounds

  • 2,5-Difluoro-4-methoxyphenylzinc bromide
  • 4-(Trifluoromethoxy)phenylmagnesium bromide
  • 4-(Morpholino)methylphenylzinc iodide

Comparison: Compared to similar compounds, 4,5-Difluoro-3-N-hexyloxyphenylzinc bromide offers unique advantages due to the presence of both fluorine atoms and a hexyloxy group. The fluorine atoms enhance the compound’s reactivity and stability, while the hexyloxy group provides additional steric and electronic effects that can influence the outcome of chemical reactions. This combination makes it a versatile and valuable reagent in organic synthesis.

Properties

Molecular Formula

C12H15BrF2OZn

Molecular Weight

358.5 g/mol

IUPAC Name

bromozinc(1+);1,2-difluoro-3-hexoxybenzene-5-ide

InChI

InChI=1S/C12H15F2O.BrH.Zn/c1-2-3-4-5-9-15-11-8-6-7-10(13)12(11)14;;/h7-8H,2-5,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ZELXVOIXRDJMAS-UHFFFAOYSA-M

Canonical SMILES

CCCCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br

Origin of Product

United States

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